2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
2-Amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused pyridine-pyrimidine core with a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl substituent at position 5 and an amino group at position 2. Its synthesis typically involves multi-step heterocyclic condensation reactions, with modifications to substituents influencing pharmacological properties .
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-amino-5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N4O4/c1-5-4-7(18)8(12(20)21-5)6-2-3-15-10-9(6)11(19)17-13(14)16-10/h2-4,18H,1H3,(H3,14,15,16,17,19) |
InChI Key |
HYAAJUVEDLMDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
For late-stage functionalization, a palladium-catalyzed cross-coupling between 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one 4 and 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-ylboronic acid 5 is effective. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 90°C for 12 hours, achieving 68% yield.
Installation of the 2-Amino Group
The amino group is introduced via nitro reduction or direct amination :
Nitro Reduction
Direct Amination
Heating the core with ammonium acetate in acetic acid at 120°C for 8 hours replaces a chloro or hydroxy substituent at position 2 with an amino group.
Optimization of Protecting Group Strategies
The 4-hydroxy group on the pyran ring requires protection during synthesis. Acetylation using acetic anhydride/pyridine (1:1) at room temperature for 2 hours provides the acetylated derivative, which is deprotected via hydrolysis with 10% NaOH in methanol.
Spectroscopic Characterization
Critical spectral data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 6.92 (s, 1H, pyran-H), 6.15 (br s, 2H, NH₂), 2.41 (s, 3H, CH₃), 1.98 (s, 3H, CH₃CO).
-
IR (KBr) : ν 3360 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Amino Group Reactions
The primary amino group (-NH₂) participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions .
Hydroxyl Group Reactions
The phenolic -OH undergoes:
-
Methylation : Treated with dimethyl sulfate in alkaline media to yield methoxy derivatives.
-
Glycosylation : Reacts with protected sugars (e.g., β-D-glucose pentaacetate) under Mitsunobu conditions .
Carbonyl Group Reactivity
The lactone and pyrimidine carbonyl groups are sites for:
-
Nucleophilic Addition : Reacts with hydrazines to form hydrazones .
-
Reduction : Sodium borohydride selectively reduces the lactone carbonyl to a secondary alcohol.
Dimroth Rearrangement
Under thermal or acidic conditions, the compound undergoes Dimroth rearrangement via the ANRORC mechanism:
-
Nucleophilic Attack : A base (e.g., NaOH) deprotonates the pyrimidine ring.
-
Ring Opening : Cleavage of the C–N bond generates a linear intermediate.
-
Ring Reclosure : Reorganization forms a thermodynamically stable isomer .
Example :
Cycloaddition and Ring Expansion
The compound participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Analytical Characterization Data
Key spectral properties of the compound and derivatives:
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various human cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis in cancerous cells. For instance, a study demonstrated its effectiveness against six different cancer cell lines while exhibiting lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .
Anti-inflammatory Properties
Compounds similar to 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been investigated for their anti-inflammatory effects. Research indicates that derivatives of this structure can reduce edema and inflammation in animal models, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Molecular Docking Studies
Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer metabolism and inflammation, providing insights into its potential as a lead compound for drug development .
Data Tables
Case Studies
- In Vitro Anticancer Study : A comprehensive study evaluated the effects of the compound on various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutic agents.
- Anti-inflammatory Efficacy : In a controlled animal study, the compound was administered to assess its impact on carrageenan-induced paw edema, demonstrating substantial reduction in inflammation compared to untreated controls.
- Antimicrobial Testing : The compound underwent disc diffusion assays against several bacterial strains, showing zones of inhibition comparable to traditional antibiotics.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Bulkiness : The coumarin-substituted derivative (Compound 13, ) exhibits altered reactivity due to steric effects, as evidenced by IR spectral changes .
- Hybrid Systems: Thiazole-pyridopyrimidinone hybrids (K1-K5, ) demonstrate enhanced cytotoxicity, suggesting conjugated systems improve cell penetration .
Key Observations:
- Synthetic Efficiency : Ultrasound-assisted methods () achieve higher yields (80-97%) and shorter reaction times (5–25 min) compared to traditional methods for the target compound .
- Bioavailability : Trifluoromethyl derivatives () are optimized for rapid pharmacokinetics, whereas the target compound’s hydroxy-pyran substituent may confer better metabolic stability .
Mechanism of Action and Target Specificity
- Anti-inflammatory Target : The target compound and quinazolin-4(3H)-one analogs () inhibit mPGES-1, avoiding cardiovascular risks associated with COX-2 inhibitors .
- Antimicrobial vs. Anticancer: Thieno[2,3-d]pyrimidinones () with sulfanyl groups show broad-spectrum antimicrobial activity, whereas pyridopyrimidinones with aromatic substituents () are more cancer-selective .
Biological Activity
The compound 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its structure suggests a variety of interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, supported by recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a pyrimidine core with additional functional groups that enhance its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the 4-hydroxy-6-methyl-2H-pyran moiety exhibit significant anticancer properties. For instance, a related compound was identified as an inducer of apoptosis in T47D breast cancer cells, showing an EC50 value of 0.08 µM, which is significantly potent compared to other candidates .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes associated with cancer progression. For example, it functions as an inhibitor of tubulin polymerization, which is critical for cancer cell division . This mechanism suggests potential use in chemotherapeutic strategies.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The presence of the pyrimidine ring allows for potential interactions with enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : The structural features facilitate interactions with cellular pathways that lead to programmed cell death.
- Antimicrobial Effects : The compound may interact with microbial targets leading to disruption of cellular integrity.
Case Studies
Synthesis and Yield
The synthesis of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a multicomponent reaction using readily available starting materials. The yield reported was approximately 83%, indicating a favorable synthetic route for further exploration and modifications .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 342.34 g/mol | Calculated |
| LogP (Predicted) | 1.8 ± 0.3 (ChemAxon) | |
| Hydrogen Bond Donors | 3 |
Q. Table 2. Comparison of Synthetic Yields
| Route | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route A | DMF | PTSA | 62 | 98.5 |
| Route B | Ethanol | HCl (gas) | 45 | 95.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
